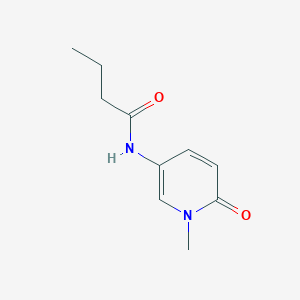![molecular formula C16H16FNO2S B7586792 N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7586792.png)
N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide, also known as CFM-2, is a sulfonamide derivative that has been extensively studied for its potential use as a therapeutic agent. It was first synthesized in 2003 by researchers at the University of California, San Diego, and has since been the subject of numerous scientific investigations.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer, and is thought to play a role in tumor growth and metastasis. By inhibiting CAIX, N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and has a low toxicity profile. N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide has also been shown to have a number of potential therapeutic applications, making it a useful tool for researchers studying inflammation, pain, and cancer. However, there are also limitations to the use of N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide in lab experiments. Its mechanism of action is not fully understood, and its efficacy in humans has not yet been established.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CAIX. Another area of interest is the use of N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, further studies are needed to determine the safety and efficacy of N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide in humans, and to establish its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide involves a multi-step process that begins with the reaction of cyclopropylamine with 3-fluorobenzyl chloride to form N-cyclopropyl-3-fluorobenzylamine. This intermediate is then reacted with benzenesulfonyl chloride to produce N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide. The final product is obtained through recrystallization from dichloromethane.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide has been the subject of numerous scientific investigations due to its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide has been studied in vitro and in vivo, and has shown promising results in animal models of inflammation and cancer.
Propiedades
IUPAC Name |
N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c17-14-6-4-5-13(11-14)12-18(15-9-10-15)21(19,20)16-7-2-1-3-8-16/h1-8,11,15H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUBZRVIZVFFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine](/img/structure/B7586724.png)
![1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide](/img/structure/B7586728.png)
![(2S,3S)-3-methyl-2-[(2-pyridin-4-ylsulfanylacetyl)amino]pentanoic acid](/img/structure/B7586735.png)


![5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid](/img/structure/B7586770.png)
![2-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B7586779.png)
![(2S)-2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-3-hydroxypropanoic acid](/img/structure/B7586783.png)
![(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7586791.png)
![(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7586815.png)
![(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586822.png)
![4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester](/img/structure/B7586828.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7586836.png)